molecular formula C6H4IN3O B8736294 6-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one

6-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one

Cat. No.: B8736294
M. Wt: 261.02 g/mol
InChI Key: SUBOZFKNDQSZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one is a useful research compound. Its molecular formula is C6H4IN3O and its molecular weight is 261.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H4IN3O

Molecular Weight

261.02 g/mol

IUPAC Name

6-iodo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C6H4IN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)

InChI Key

SUBOZFKNDQSZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-iodo-2-hydrazinopyridine (470 mg, 2 mmol) in dichloromethane (30 mL) was added a solution of N,N-carbonyldiimidazole (389 mg, 2.4 mmol) in 20 mL of dichloromethane. After stirring at room temperature for 2 h, the mixture was washed sequentially with water, 0.5N aqueous hydrochloric acid and saturated aqueous sodium bicarbonate solution. The organic phase was dried (magnesium sulfate) and concentrated under reduced pressure to afford the product. The resultant yellow crystals that precipitated from the aqueous phase upon standing overnight were collected and dried in vacuo to afford additional product. LC/MS 261.8 (M+1).
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
389 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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